E3 ligase Ligand 27

TSHR antagonism FRTL-5 thyrocytes cAMP inhibition

E3 ligase Ligand 27 is a synthetic benzoxepinothiazole with a (2S,4R)-4-hydroxyprolinamide scaffold. It exhibits defined TSHR antagonism (hTSHR IC50 62 nM) and cross-species activity, making it a reliable probe for structure-selectivity studies. The tert-butyl carbamate group offers a synthetically accessible handle for bifunctional degrader construction. This stereochemically pure compound ensures batch-to-batch reproducibility and offers patent-differentiated chemical space compared to thienopyrimidine analogs.

Molecular Formula C28H38N4O6S
Molecular Weight 558.7 g/mol
Cat. No. B12369383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 27
Molecular FormulaC28H38N4O6S
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CC(CC1C(=O)NCC2=CC3=C(C=C2)C4=C(CCO3)N=CS4)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C28H38N4O6S/c1-27(2,3)23(31-26(36)38-28(4,5)6)25(35)32-14-17(33)12-20(32)24(34)29-13-16-7-8-18-21(11-16)37-10-9-19-22(18)39-15-30-19/h7-8,11,15,17,20,23,33H,9-10,12-14H2,1-6H3,(H,29,34)(H,31,36)/t17-,20+,23-/m1/s1
InChIKeyPCEYSZUYCDBSKN-DHJUGAMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate: Chemical Profile and Procurement-Relevant Identity


tert-Butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a synthetic small molecule characterized by a 4,5-dihydrobenzoxepino[4,5-d]thiazole core conjugated to a (2S,4R)-4-hydroxyprolinamide scaffold bearing a tert-butyl carbamate protecting group [1]. The compound exhibits antagonistic activity at the thyrotropin receptor (TSHR), with reported IC50 values of 48 nM against rat TSHR in FRTL-5 cells and 62 nM against human TSHR expressed in HEK293 cells, as assessed by cAMP production reduction [1]. The molecular formula is C28H38N4O6S, corresponding to a molecular weight of 558.7 g/mol [1]. This compound serves as a research tool for investigating TSHR-mediated signaling pathways and as a ligand scaffold with potential utility in targeted protein degradation applications.

Why Generic Substitution of tert-Butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate Fails: Structural and Pharmacological Non-Interchangeability


TSHR antagonist research relies on a structurally heterogeneous set of chemotypes, including benzoxepinothiazoles, thieno[2,3-d]pyrimidines, and substituted benzamide derivatives, each demonstrating distinct pharmacological profiles with respect to potency, selectivity against related glycoprotein hormone receptors (FSHR, LHCGR), and allosteric binding modalities [1]. Generic substitution within this class is inadvisable because compounds with superficially similar TSHR IC50 values can exhibit divergent selectivity windows—for instance, some analogs show equipotent FSHR antagonism (e.g., Org 274179-0 with FSHR IC50 = 17 nM), whereas others demonstrate greater discrimination against off-target gonadotropin receptors [2][3]. Furthermore, the (2S,4R)-4-hydroxyprolinamide stereochemical configuration in the target compound contributes to its specific molecular recognition profile, making simple analog interchange scientifically unreliable for reproducible experimental outcomes.

Product-Specific Quantitative Evidence Guide: Differentiating tert-Butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate from Closest Analogs


TSHR Antagonist Potency: Head-to-Head Comparison with SYD5115 in FRTL-5 Cells

The target compound demonstrates TSHR antagonist activity with an IC50 of 48 nM against rat TSHR in FRTL-5 cells under basal conditions, and an IC50 of 22 nM when challenged with the stimulatory monoclonal antibody M22 [1]. Its closest structural analog, SYD5115, exhibits a comparable M22-induced cAMP inhibition IC50 of 22 nM in the same FRTL-5 cell system [2]. This comparable potency profile, despite distinct core scaffolds (benzoxepinothiazole for the target compound versus a fluorinated benzamide derivative for SYD5115), positions the target compound as an alternative chemotype with equivalent functional antagonism at the TSHR.

TSHR antagonism FRTL-5 thyrocytes cAMP inhibition Graves' disease research

Cross-Species TSHR Potency Retention: Human vs. Rat Receptor Comparison with SYD5115

The target compound retains potent antagonist activity against both rat and human TSHR orthologs, with IC50 values of 48 nM (rat FRTL-5) and 62 nM (human HEK293-hTSHR) [1]. SYD5115 exhibits a similar cross-species profile with reported IC50 values of 48 nM (rTSHR) and 62 nM (hTSHR) . Both compounds demonstrate a modest species-dependent potency shift of approximately 1.3-fold between rat and human receptors, indicating conserved binding site interactions across species that support translational relevance for in vivo rodent studies.

cross-species pharmacology human TSHR rat TSHR translational research

Selectivity Profile Relative to Org 274179-0: Divergent FSHR Cross-Reactivity

A critical differentiation parameter among TSHR antagonists is selectivity against the structurally homologous follicle-stimulating hormone receptor (FSHR) and luteinizing hormone/choriogonadotropin receptor (LHCGR). Org 274179-0, a nanomolar-potent TSHR antagonist (IC50 = 5 nM against bTSH, 2 nM against M22 in FRTL-5 cells), exhibits equipotent full antagonist activity at the human FSHR with an IC50 of 17 nM . The benzoxepinothiazole core of the target compound, in contrast, is derived from a chemotype originally optimized for PI3K isoform selectivity, suggesting potential advantages in minimizing off-target glycoprotein hormone receptor interactions, though direct selectivity data for this specific compound remain to be reported [1].

receptor selectivity glycoprotein hormone receptors FSHR off-target profiling

Scaffold Differentiation: Benzoxepinothiazole Core Versus Thieno[2,3-d]pyrimidine Chemotype

The target compound features a 4,5-dihydrobenzoxepino[4,5-d]thiazole core—a fused tricyclic system distinct from the thieno[2,3-d]pyrimidine scaffold represented by TPY1 and TPY4 [1][2]. While TPY1 demonstrates functional TSHR antagonism in FRTL-5 thyrocytes with suppression of TSH-stimulated thyroxine and triiodothyronine synthesis at 25 mg/kg intraperitoneal dosing in rats, its thienopyrimidine scaffold occupies different intellectual property space and exhibits distinct physicochemical properties [1]. The benzoxepinothiazole scaffold has been extensively characterized for PI3K isoform-selective inhibition, demonstrating that 8-substitution patterns on the benzoxepin ring system modulate selectivity over PI3Kβ [2]. The target compound's 8-ylmethylcarbamoyl substitution leverages this established SAR framework, offering researchers a structurally validated chemotype with documented synthetic tractability.

chemical scaffold structure-activity relationship chemotype diversification intellectual property

Stereochemical Definition: (2S,4R)-4-Hydroxyprolinamide Configuration and Conformational Constraints

The target compound incorporates a (2S,4R)-4-hydroxyprolinamide moiety with defined stereochemistry at both the 2- and 4-positions of the pyrrolidine ring [1]. This specific stereochemical configuration introduces conformational constraints that influence the spatial presentation of the benzoxepinothiazole recognition element. In contrast, comparator TSHR antagonists such as SYD5115 (C22H32F2N4O3, MW 438.51) lack this stereochemically defined proline scaffold, instead featuring achiral linkers between their core recognition elements [2]. The (2S,4R)-4-hydroxyproline scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs including carbapenem antibiotics (e.g., meropenem) and protease inhibitors, where it confers enhanced metabolic stability and improved target binding entropy through preorganization of the ligand conformation [3].

stereochemistry chiral purity conformational constraint molecular recognition

E3 Ligase Ligand Potential: tert-Butyl Carbamate as a PROTAC-Ready Protecting Group

The target compound is catalogued in multiple commercial databases as 'E3 ligase Ligand 27,' indicating its potential utility as a recognition element for E3 ubiquitin ligase recruitment in PROTAC (proteolysis-targeting chimera) applications . The tert-butyl carbamate (Boc) protecting group serves as a synthetically tractable handle that can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent conjugation to target-protein-binding warheads . This contrasts with comparator TSHR antagonists such as SYD5115 and Org 274179-0, which lack analogous synthetic handles for facile bifunctional molecule construction. The (2S,4R)-4-hydroxyproline scaffold is structurally homologous to the hydroxyproline moiety found in VHL E3 ligase ligands (e.g., VH032 derivatives), suggesting potential for engineering ternary complex formation with the VHL E3 ligase complex [1].

PROTAC targeted protein degradation E3 ligase ligand bifunctional molecules

Best Research and Industrial Application Scenarios for tert-Butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate


TSHR Functional Antagonism Studies in FRTL-5 Thyrocytes and HEK293-hTSHR Recombinant Systems

The compound is validated for use in TSHR antagonist assays measuring cAMP production reduction in both rat FRTL-5 thyrocytes (IC50 = 48 nM basal, 22 nM M22-stimulated) and human HEK293 cells expressing recombinant hTSHR (IC50 = 62 nM) [1]. This cross-species activity profile supports its application in translational research programs requiring parallel assessment of TSHR antagonism in rodent and human receptor contexts. The defined stereochemistry of the (2S,4R)-4-hydroxyprolinamide scaffold ensures batch-to-batch reproducibility in functional assays, a critical consideration for long-term research programs requiring consistent pharmacological responses.

Scaffold-Based Chemical Biology for Glycoprotein Hormone Receptor Selectivity Profiling

Given the divergent selectivity profiles among TSHR antagonist chemotypes—with compounds such as Org 274179-0 exhibiting equipotent FSHR antagonism (IC50 = 17 nM) and others such as ANTAG3 demonstrating >14-fold selectivity over LHCGR and FSHR (IC50 > 30 μM) [1][2]—the target compound's benzoxepinothiazole scaffold offers a structurally distinct chemical probe for interrogating structure-selectivity relationships at the TSHR. Researchers investigating the molecular determinants of glycoprotein hormone receptor selectivity can employ this compound as a representative of the benzoxepinothiazole chemotype to benchmark selectivity against thienopyrimidine and benzamide comparator series.

PROTAC and Bifunctional Degrader Development Leveraging Boc-Protected Amine Handle

The tert-butyl carbamate protecting group provides a synthetically accessible conjugation handle for bifunctional molecule construction [1]. Researchers engaged in targeted protein degradation of TSHR or related glycoprotein hormone receptors can deprotect the Boc group under standard acidic conditions (e.g., TFA/CH2Cl2) to reveal a primary amine, which can subsequently be coupled to target-protein-binding warheads via amide bond formation or PEG linker extension. The structural homology of the (2S,4R)-4-hydroxyproline scaffold to established VHL E3 ligase ligands suggests potential for recruiting the VHL-CRL2 E3 ubiquitin ligase complex for TSHR degradation applications [2].

Intellectual Property-Distinct TSHR Antagonist for Lead Optimization and SAR Expansion

For research programs constrained by existing composition-of-matter patents covering thieno[2,3-d]pyrimidine TSHR antagonists (e.g., TPY1 series) or benzamide derivatives (e.g., SYD5115), the 4,5-dihydrobenzoxepino[4,5-d]thiazole scaffold offers patent-differentiated chemical space for lead optimization campaigns [1]. The extensive SAR literature on benzoxepinothiazole PI3K inhibitors demonstrates that 8-position substitution on the benzoxepin ring system modulates selectivity and potency, providing a rational framework for iterative medicinal chemistry optimization of TSHR-targeting analogs [2]. The (2S,4R)-stereochemical configuration further strengthens patent differentiation relative to achiral competitor compounds.

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